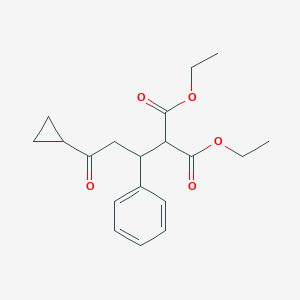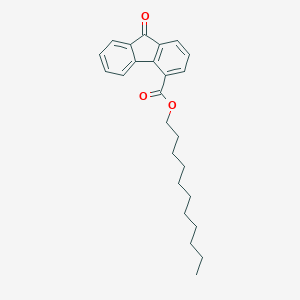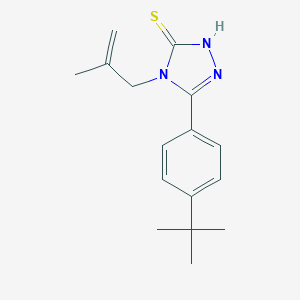![molecular formula C28H32N2OS B406670 2-(butylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B406670.png)
2-(butylsulfanyl)-3-(2-phenylethyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes a quinazoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of a substituted aniline with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and nucleophiles like thiols and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazoloquinazoline derivatives: These compounds share a similar quinazoline core but have different substituents, leading to varied biological activities.
Benzothiazole derivatives: These compounds also contain a fused heterocyclic ring system and exhibit diverse biological activities.
Pyrazoloquinazoline derivatives: These compounds have a pyrazole ring fused to the quinazoline core and are studied for their anticancer and antimicrobial properties
Uniqueness
2-(butylthio)-3-phenethyl-3H-spiro[benzo[h]quinazoline-5,1’'-cyclopentan]-4(6H)-one is unique due to its spiro structure, which imparts specific steric and electronic properties. This uniqueness can lead to distinct biological activities and makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C28H32N2OS |
|---|---|
Molekulargewicht |
444.6g/mol |
IUPAC-Name |
2-butylsulfanyl-3-(2-phenylethyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C28H32N2OS/c1-2-3-19-32-27-29-25-23-14-8-7-13-22(23)20-28(16-9-10-17-28)24(25)26(31)30(27)18-15-21-11-5-4-6-12-21/h4-8,11-14H,2-3,9-10,15-20H2,1H3 |
InChI-Schlüssel |
FOOUCMPIKCEWAX-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52 |
Kanonische SMILES |
CCCCSC1=NC2=C(C(=O)N1CCC3=CC=CC=C3)C4(CCCC4)CC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2-naphthalen-1-yl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406587.png)
![2-(5,6-dichloro-4,7-bisnitro-2-oxo-1(2H)-acenaphthylenylidene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B406590.png)
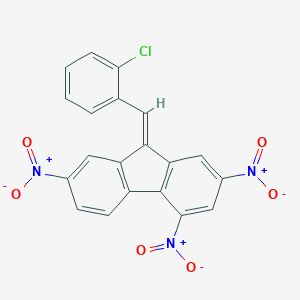
![6-Nitro-2-[(2-phenylethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B406593.png)

![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-bromobenzenesulfonamide](/img/structure/B406596.png)
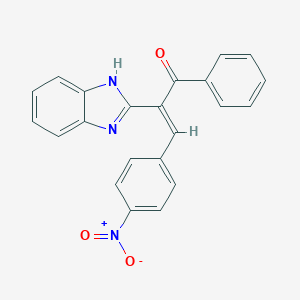
![N-[1-(Trifluoromethyl)-2-phenylethyl]-3,5-dinitrobenzamide](/img/structure/B406601.png)
![6-benzoyl-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406602.png)
![2-{2-[4-(2,4-dinitrophenyl)piperazino]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B406604.png)
